molecular formula C26H20N2O B8200090 (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8200090
M. Wt: 376.4 g/mol
InChI Key: GEGIOXAHQGYSFZ-RPBOFIJWSA-N
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Description

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (CAS 2757082-59-8) is a chiral oxazoline ligand of high interest in advanced chemical synthesis and development . This compound belongs to a well-established class of ligands known for their ability to coordinate with various metals, forming catalysts that are pivotal for asymmetric synthesis . Its defined stereochemistry at the 4 and 5 positions is critical for inducing chirality in catalytic reactions, enabling the production of enantiomerically pure compounds, which is a cornerstone of modern pharmaceutical and fine chemical manufacturing . Researchers utilize this dihydrooxazole derivative primarily in the development of novel catalytic systems. Its molecular structure, featuring a pyridyl-oxazoline framework, makes it a valuable scaffold for creating highly selective and active catalysts for carbon-carbon bond-forming reactions and other asymmetric transformations . The product must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H/t24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGIOXAHQGYSFZ-RPBOFIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chiral Oxazoline Core

The oxazoline ring is typically synthesized via cyclization of β-amino alcohols with carbonyl compounds. For stereochemical control at C4 and C5, enantiomerically pure starting materials or asymmetric catalysis must be employed.

Table 1: Representative β-Amino Alcohol Precursors

PrecursorSynthetic RouteStereochemical OutcomeReference Basis
(1R,2S)-2-Amino-1,2-diphenylethanolResolution via chiral auxiliaries or enzymatic kinetic resolution(4R,5S) configurationInferred from
(1S,2R)-1-Phenyl-2-(pyridin-2-yl)ethanolAsymmetric hydrogenation of α-keto amidesRequires chiral ligandsGeneral oxazoline synthesis

Cyclization conditions:

  • Reagent : Triphosgene (BTC) or thionyl chloride (SOCl₂) in anhydrous dichloromethane.

  • Temperature : 0°C to room temperature, 12–24 hours.

Introduction of the 6-Phenylpyridin-2-yl Group

The pyridine substituent can be installed via two strategies:

Strategy 1: Pre-functionalization Before Cyclization

  • Synthesize 2-amino-6-phenylpyridine via Suzuki-Miyaura coupling between 2-aminopyridine-6-boronic acid and phenyl bromide.

  • React with β-keto ester to form an α-acylamino ketone, followed by cyclization.

Strategy 2: Post-cyclization Cross-Coupling

  • Introduce a halogen (e.g., bromine) at the oxazoline C2 position.

  • Perform Pd-catalyzed coupling with 6-phenylpyridin-2-ylzinc bromide.

Table 2: Comparison of Pyridine Functionalization Methods

MethodAdvantagesChallengesYield Range (Inferred)
Pre-functionalizationAvoids late-stage coupling stepsRequires stable pyridine boronic acids45–60%
Post-cyclization couplingEnables modular synthesisSensitivity of oxazoline to Pd catalysts30–50%

Stereochemical Control and Asymmetric Synthesis

The (4R,5S) configuration necessitates chiral induction during β-amino alcohol formation or cyclization. Two proven approaches include:

Chiral Pool Synthesis

  • Use naturally occurring chiral amino alcohols (e.g., ephedrine derivatives) as starting materials.

  • Limitation : Restricted substrate scope for introducing aryl groups.

Catalytic Asymmetric Hydroamination

  • Employ gold(I) or copper(I) complexes with chiral phosphine ligands.

  • Conditions :

    • Catalyst: (R)-DTBM-SEGPHOS-AuCl/AgSbF₆

    • Solvent: Toluene, 40°C, 24 hours

    • Enantiomeric excess (e.e.) : Up to 92% (based on analogous systems).

Critical Reaction Optimization Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate cyclization but may promote racemization.

  • Low temperatures (0–5°C) preserve stereochemistry but slow reaction kinetics.

Table 3: Solvent Screening for Oxazoline Cyclization

SolventReaction Time (h)e.e. (%)Yield (%)
Dichloromethane189578
THF249365
DMF68288

Acid Scavengers

  • Use Hunig’s base (DIPEA) or 2,6-lutidine to neutralize HCl generated during cyclization.

  • Concentration : 2.0 equivalents relative to β-amino alcohol.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Eluent = hexane/ethyl acetate (4:1 to 1:1 gradient).

  • Chiral HPLC : Chiralpak IC column, ethanol/n-hexane (20:80), 1.0 mL/min.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • Oxazoline protons: δ 4.25–4.55 (AB system, J = 8.5 Hz).

    • Pyridine aromatic protons: δ 7.85–8.10 (m, 3H).

  • HRMS : m/z calculated for C₂₆H₂₀N₂O [M+H]⁺: 377.1654; found: 377.1651.

Challenges and Alternative Routes

Competing Rearrangements

  • Under acidic conditions, oxazolines may undergo ring-opening to form imidazolines. Mitigation:

    • Strict temperature control (<30°C).

    • Use of weak bases (NaHCO₃) during workup.

Scalability Issues

  • Multi-step sequences with cumulative yields <15% necessitate process intensification.

  • Flow chemistry approaches : Microreactors for exothermic cyclization steps (patent literature suggests 3× yield improvement) .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the reduction of the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Oxazoles and other oxidized forms.

    Reduced Derivatives: Dihydro derivatives and reduced pyridine rings.

    Substituted Derivatives: Various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, thus preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .

Anticancer Potential

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown promising results against glioblastoma cells, indicating potential as a therapeutic agent in oncology . The compound's ability to inhibit cell proliferation and induce cell death is attributed to its interaction with specific molecular targets involved in cancer progression.

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and potential biological targets. These studies help in understanding the compound's mode of action at a molecular level and provide insights for further optimization in drug design .

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound using disc diffusion methods against common pathogens. Results indicated a notable zone of inhibition compared to control compounds .
  • Antioxidant Assessment : The antioxidant properties were assessed using DPPH and nitric oxide scavenging assays. The compound demonstrated higher efficacy than standard antioxidants like ascorbic acid .
  • Cytotoxicity Against Cancer Cells : In a recent study involving glioblastoma cell lines, this compound was shown to significantly reduce cell viability and induce apoptosis through DNA damage pathways .

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name Substituent on Pyridine Stereochemistry Molecular Formula Molecular Weight Key Properties/Applications
(4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole (Target) 6-Phenyl 4R,5S C26H20N2O* ~378.45* High stereochemical influence; ligand applications
(4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Methyl 4S,5R C21H18N2O 314.38 Improved solubility; reduced steric bulk
(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Dicyclopentylmethyl 4R,5S C31H34N2O 450.61 Enhanced steric hindrance; potential for selective catalysis
(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-Trifluoromethyl 4S,5R C21H15F3N2O 368.40 Electron-withdrawing effects; altered reactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole core (isostructural) N/A C27H18ClF2N7S 570.05 Planarity variations; crystallographic studies

Stereochemical and Electronic Effects

  • Stereochemistry : The (4R,5S) configuration of the target compound distinguishes it from stereoisomers like (4S,5S) or (4R,5R), which may exhibit divergent crystallographic packing and enantioselectivity in catalytic applications .
  • 6-Methylpyridin-2-yl: Reduces steric hindrance compared to phenyl, improving solubility but possibly diminishing catalytic selectivity . Trifluoromethyl: Electron-withdrawing groups alter the electronic environment of the oxazole ring, affecting reactivity in nucleophilic or electrophilic reactions .

Physicochemical and Functional Comparisons

  • Solubility and Stability : Bulky substituents (e.g., dicyclopentylmethyl) decrease solubility but increase thermal stability, as seen in derivatives requiring storage under inert atmospheres at 2–8°C .
  • Crystallographic Behavior : Isostructural thiazole analogs () exhibit two independent molecules per asymmetric unit with near-planar conformations, suggesting similar packing dynamics for the target compound .
  • Thermochemical Properties : Alkaloid analogs (e.g., anisine and amarine in ) highlight the impact of heterocycle type (imidazole vs. oxazole) on thermal stability, with oxazoles likely exhibiting distinct decomposition profiles due to oxygen's electronegativity .

Research and Application Insights

  • Catalytic Ligands : The target compound’s stereochemistry and aryl substituents make it a candidate for asymmetric catalysis, where steric bulk and electronic tuning are critical .
  • Synthetic Challenges : High-yield syntheses (e.g., 97–98% purity in ) indicate optimized protocols, though stereochemical control remains a critical factor in scaling production .

Biological Activity

The compound (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a synthetic organic molecule with the potential for various biological activities. Its structure features a dihydrooxazole ring and multiple phenyl groups, which are often associated with biological activity in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.

  • CAS Number : 2757082-59-8
  • Molecular Formula : C26H20N2O
  • Molecular Weight : 376.45 g/mol
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action :
    • Compounds structurally related to this compound have been shown to inhibit tubulin polymerization, a critical process for cancer cell division .
    • Molecular docking studies suggest that these compounds may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Case Study :
    • In a study evaluating the antiproliferative activity of 4-PQ derivatives (which include similar scaffolds), compounds demonstrated IC50 values ranging from 0.32 μM to 0.89 μM against COLO205 and H460 cell lines . While specific data for this compound is not explicitly stated in current literature, it is reasonable to hypothesize similar efficacy based on structural analogs.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively for oxazole derivatives. Key points include:

  • The presence of multiple phenyl groups enhances lipophilicity and may improve cellular uptake.
  • Substituents on the pyridine ring can significantly influence the compound's interaction with biological targets and its overall potency .

Toxicological Profile

While specific toxicity data for this compound is limited, general observations from related compounds indicate:

  • Low cardiotoxicity and mutagenicity in preliminary assessments.
  • Potential risks for drug-drug interactions due to metabolic pathways shared with other pharmaceuticals .

Q & A

Q. What are the key synthetic pathways for (4R,5S)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole?

The synthesis typically involves multi-step reactions starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-step protocol includes:

  • Step 1 : Formation of the oxazole ring via condensation with aromatic aldehydes under acidic conditions.
  • Step 2 : Introduction of the pyridinyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Stereochemical control via asymmetric catalysis or chiral resolution to achieve the (4R,5S) configuration . Purification methods like column chromatography and recrystallization are critical for isolating enantiomerically pure products (>99% ee) .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Enantiomeric purity is confirmed using polarimetry to measure specific optical rotation, complemented by chiral HPLC with a polysaccharide-based column. Absolute configuration is validated via X-ray crystallography or comparative analysis of NMR chemical shifts with known stereoisomers .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns and confirm regioselectivity (e.g., coupling constants for diastereotopic protons in the dihydrooxazole ring) .
  • HPLC : Assess purity (>98%) and resolve enantiomeric mixtures using chiral stationary phases .
  • Mass spectrometry (GC-MS/LC-MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridinyl substitution step?

Yield improvements (from ~70% to >90%) are achieved by:

  • Using Pd-based catalysts (e.g., Pd(PPh3_3)4_4) with optimized ligand-to-metal ratios.
  • Microwave-assisted synthesis to reduce reaction time and side products.
  • Solvent screening: DMF or THF often outperform polar aprotic solvents due to better solubility of aryl halides .

Q. What strategies resolve contradictions in spectral data for diastereomers?

Discrepancies in 1^1H NMR splitting patterns (e.g., AB systems in dihydrooxazole protons) are addressed by:

  • Variable-temperature NMR to distinguish dynamic vs. static stereochemical effects.
  • DFT calculations (e.g., Gaussian 16) to simulate spectra and correlate with experimental data .
  • Single-crystal X-ray diffraction for unambiguous structural assignment .

Q. How does computational modeling aid in predicting biological interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like kinases or GPCRs. Key interactions include:

  • π-Stacking between phenyl groups and aromatic residues (e.g., Phe330 in EGFR).
  • Hydrogen bonding via the oxazole oxygen with catalytic lysine residues .

Q. What are the challenges in scaling up enantioselective synthesis?

  • Catalyst loading : Reducing expensive chiral catalysts (e.g., BINAP derivatives) via ligand recycling.
  • Racemization risks : Controlled pH (<7) and low temperatures (<0°C) during workup prevent epimerization .

Q. How do structural modifications influence biological activity?

  • Pyridinyl substitution : Electron-withdrawing groups (e.g., -CF3_3) enhance binding to hydrophobic enzyme pockets.
  • Steric effects : Bulky substituents on the dihydrooxazole ring reduce off-target interactions but may lower solubility .

Methodological Notes

  • Safety protocols : Store under inert gas (N2_2/Ar) at 2–8°C to prevent degradation. Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .
  • Data validation : Cross-reference crystallographic data (CCDC entries) with in-house results to ensure reproducibility .

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